molecular formula C6H12N4O2S2 B12907140 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 88917-98-0

5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B12907140
CAS No.: 88917-98-0
M. Wt: 236.3 g/mol
InChI Key: YXKAWGJFXRNOIO-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide: is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of diethylamine with 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .

Biology: The compound has shown promise in biological studies due to its ability to interact with biological targets. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The inhibition of this enzyme can result in increased cerebral blood flow and reduced intraocular pressure .

Comparison with Similar Compounds

Uniqueness: 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its diethylamino group enhances its lipophilicity, allowing it to cross cellular membranes more efficiently .

Properties

CAS No.

88917-98-0

Molecular Formula

C6H12N4O2S2

Molecular Weight

236.3 g/mol

IUPAC Name

5-amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C6H12N4O2S2/c1-3-10(4-2)14(11,12)6-9-8-5(7)13-6/h3-4H2,1-2H3,(H2,7,8)

InChI Key

YXKAWGJFXRNOIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=NN=C(S1)N

Origin of Product

United States

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